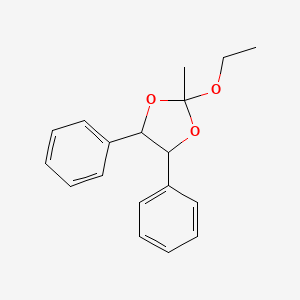![molecular formula C16H10ClFN2S B14593309 1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine CAS No. 61383-75-3](/img/structure/B14593309.png)
1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine is a complex organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to a thiazole ring
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various solvents such as dichloromethane and ethanol. The reaction conditions usually require controlled temperatures and specific catalysts to ensure the desired product yield .
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl sites, using reagents such as sodium hydroxide or potassium tert-butoxide
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as a component in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes by binding to active sites on proteins. This binding can lead to the inhibition of enzyme activity, resulting in the suppression of cell growth and proliferation. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may interfere with signal transduction pathways and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine can be compared with other similar compounds, such as:
- 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-amine
- 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione
- (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine
These compounds share structural similarities but differ in their chemical properties and applications. For instance, 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-amine is primarily used in pharmaceutical research, while 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione is studied for its potential as an anti-inflammatory agent .
Propriétés
Numéro CAS |
61383-75-3 |
|---|---|
Formule moléculaire |
C16H10ClFN2S |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine |
InChI |
InChI=1S/C16H10ClFN2S/c17-13-5-1-11(2-6-13)9-19-16-20-15(10-21-16)12-3-7-14(18)8-4-12/h1-10H |
Clé InChI |
FJYUBQNBJAGRAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=NC(=CS2)C3=CC=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


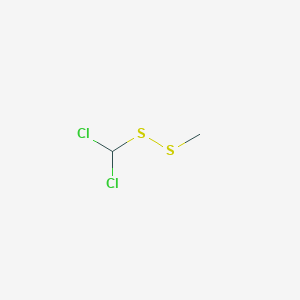
![2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline](/img/structure/B14593236.png)
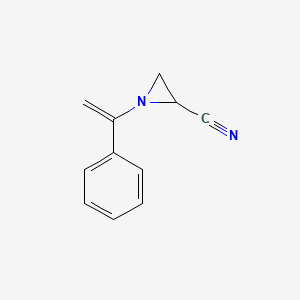
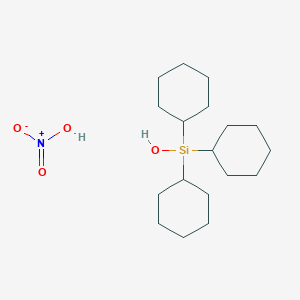
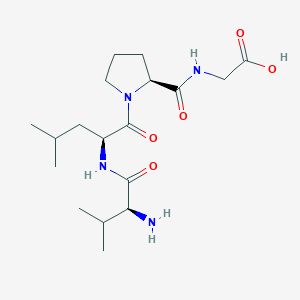
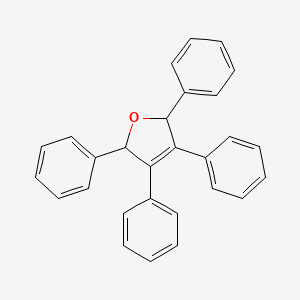

![6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14593279.png)
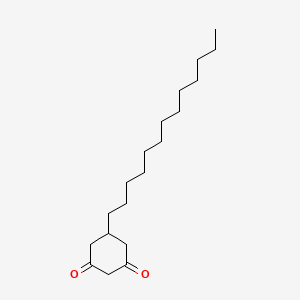

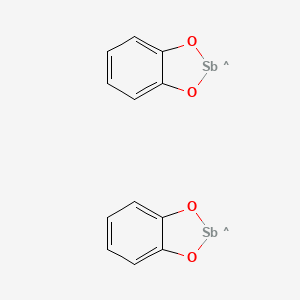
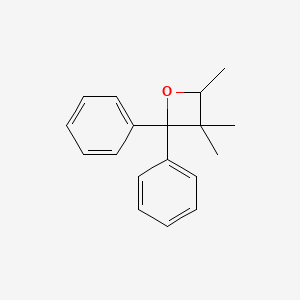
![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)
